![molecular formula C23H24N2O2S2 B12620217 1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine](/img/structure/B12620217.png)
1-(1'-{[3-(Methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1-benzofuran-3,4'-piperidin]-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-38120836 is a chemical compound with the molecular formula C23H24N2O2S2 and a molecular weight of 424.60 g/mol. It is a spirocyclic benzofuran derivative developed by Johnson & Johnson for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-38120836 involves multiple steps, starting with the formation of the spirocyclic benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Spirocyclization: The benzofuran core is then subjected to spirocyclization with a piperidine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of JNJ-38120836 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain consistency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
JNJ-38120836 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of hydrogen atoms with halogens or other groups.
Scientific Research Applications
JNJ-38120836 has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of JNJ-38120836 involves its interaction with specific molecular targets. It is believed to:
Bind to Receptors: The compound binds to certain receptors in the body, modulating their activity.
Inhibit Enzymes: It may inhibit specific enzymes, affecting biochemical pathways.
Modulate Pathways: The compound can modulate signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
JNJ-1802: Another compound developed by Johnson & Johnson with a similar mechanism of action.
NITD-688: A compound with a similar antiviral mechanism targeting the same molecular pathways.
Uniqueness
JNJ-38120836 is unique due to its specific spirocyclic benzofuran structure, which provides distinct pharmacological properties compared to other compounds. Its ability to modulate multiple pathways makes it a versatile candidate for therapeutic applications .
Properties
Molecular Formula |
C23H24N2O2S2 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-(3-methylsulfanyl-2-benzothiophen-1-yl)methanone |
InChI |
InChI=1S/C23H24N2O2S2/c1-28-22-17-5-3-2-4-16(17)20(29-22)21(26)25-10-8-23(9-11-25)14-27-19-7-6-15(13-24)12-18(19)23/h2-7,12H,8-11,13-14,24H2,1H3 |
InChI Key |
VCUDZTCDUDDJGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=C(S1)C(=O)N3CCC4(CC3)COC5=C4C=C(C=C5)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


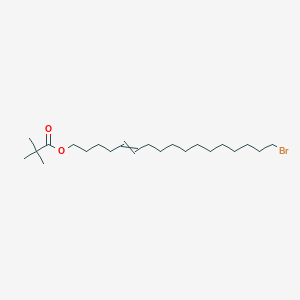
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
![(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one](/img/structure/B12620155.png)
![1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}piperidine-3-carboxamide](/img/structure/B12620157.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-iodo-N,N-dimethyl-](/img/structure/B12620162.png)
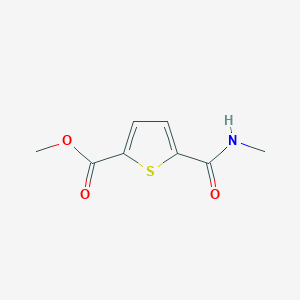
![N-[3-(furan-2-yl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B12620167.png)
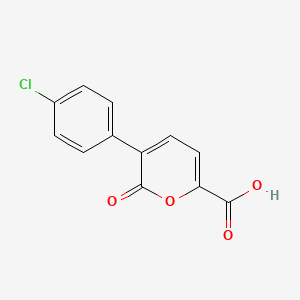
![4-(2-Methoxyethoxy)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620176.png)
![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
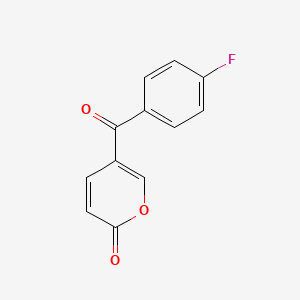
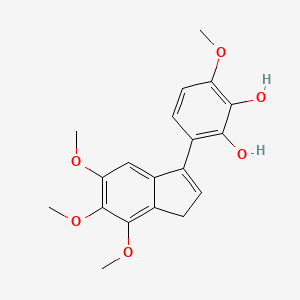

![[4-(4-Decylbenzoyl)phenyl]acetic acid](/img/structure/B12620216.png)
